![molecular formula C9H15ClN4O2 B1465969 N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220035-11-9](/img/structure/B1465969.png)
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Descripción general
Descripción
“N-(2-Hydroxyethyl)pyridine-3-carboxamide” is a chemical compound with the empirical formula C8H10N2O2 . It is an amide form of isonicotinic acid . This compound is used for material synthesis .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxyethyl)pyridine-3-carboxamide” involves a pyridine ring with a carboxamide group in the 3-position . The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Hydroxyethyl)pyridine-3-carboxamide” include solubility in water (191 g/L), ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound is a piperidine derivative, and such derivatives are crucial in pharmacological research. Piperidine structures are present in more than twenty classes of pharmaceuticals, including alkaloids . They are key synthetic blocks for drug construction due to their significant role in the pharmaceutical industry. The compound may be used to synthesize various piperidine derivatives, which can lead to the discovery and biological evaluation of potential drugs containing piperidine moieties.
Anti-inflammatory Applications
Piperidine derivatives have been noted for their anti-inflammatory properties. The structure-activity relationships (SARs) of these compounds indicate that specific substitutions on the piperidine ring can enhance anti-inflammatory activity . Research into the SARs of piperidine derivatives, including the compound , could lead to the development of new anti-inflammatory agents.
Antidiabetic Potential
The pyrrolo[3,4-c]pyridine derivatives, which are structurally related to the compound being analyzed, have shown promise in reducing blood glucose levels. This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and cardiovascular diseases .
Organic Synthesis
In the field of organic synthesis, this compound could act as an intermediate. Its related compounds have been used for the protection of carboxyl groups in organic synthesis, indicating that it could serve a similar function in the synthesis of complex organic molecules .
Vasodilator Synthesis
The compound has applications in the synthesis of oxadiazole oxide derivatives, which are known as vasodilators. These are compounds that dilate blood vessels and can be used to treat conditions like hypertension .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c14-4-3-11-9(15)8-6-5-10-2-1-7(6)12-13-8;/h10,14H,1-5H2,(H,11,15)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFHJNKEUZDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



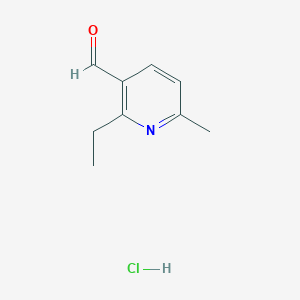
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)

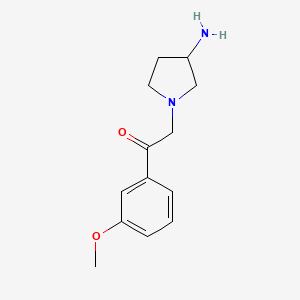
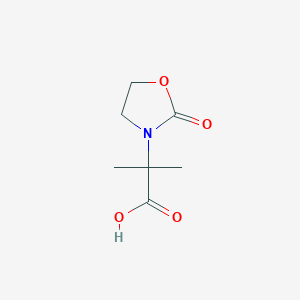


![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)



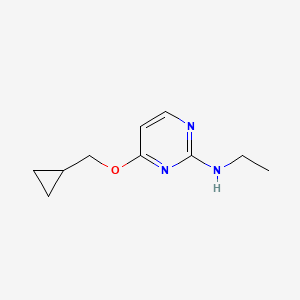
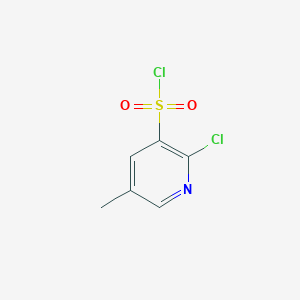
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)